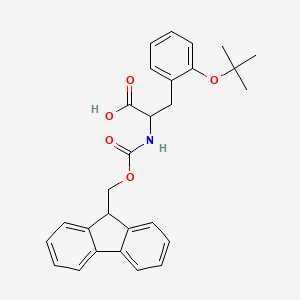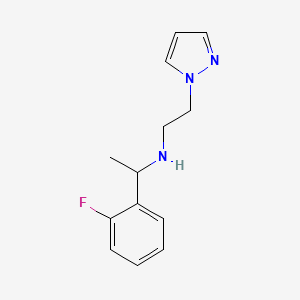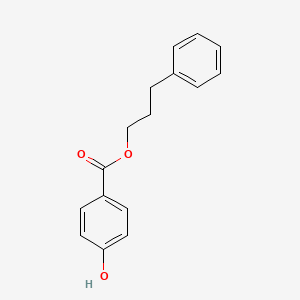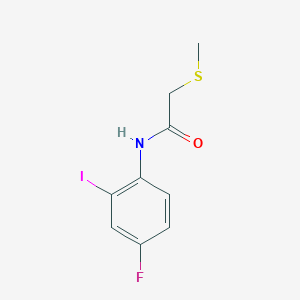
3-(naphthalen-2-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-naphthyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a naphthyl group at position 3 and two phenyl groups at positions 1 and 5
Preparation Methods
The synthesis of 3-(2-naphthyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves multicomponent reactions. One common method is the condensation of 2-naphthol, benzaldehyde, and phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
3-(2-naphthyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has shown that derivatives of this compound may have potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(2-naphthyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle regulation . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
3-(2-naphthyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole can be compared to other similar compounds, such as:
2-naphthol: A precursor in the synthesis of the compound, known for its use in the production of dyes and pigments.
Phenylhydrazine: Another precursor, commonly used in the synthesis of various heterocyclic compounds.
Naphthalene derivatives: Compounds with similar structural features, known for their wide range of biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C25H20N2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-naphthalen-2-yl-2,3-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C25H20N2/c1-3-10-20(11-4-1)25-18-24(26-27(25)23-13-5-2-6-14-23)22-16-15-19-9-7-8-12-21(19)17-22/h1-17,25H,18H2 |
InChI Key |
FPOLCCIYEGLIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14913750.png)




![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)





